

1-Cyclobutylethan-1-amine CAS number and nomenclature

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Compound of Interest

Compound Name: 1-Cyclobutylethan-1-amine

Cat. No.: B1592035

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An In-Depth Technical Guide to 1-Cyclobutylethan-1-amine

This guide provides a comprehensive technical overview of **1-Cyclobutylethan-1-amine**, a valuable building block in modern medicinal chemistry. We will delve into its core chemical identity, synthesis, characterization, applications, and safety protocols, offering field-proven insights to support your research and development endeavors.

Core Chemical Identity and Nomenclature

1-Cyclobutylethan-1-amine is a primary amine featuring a cyclobutane ring, a structural motif of increasing importance in drug design for its ability to confer conformational rigidity and improved metabolic stability.^{[1][2]} Understanding its precise identification is critical for sourcing, regulatory compliance, and unambiguous scientific communication.

The nomenclature and identifiers for this compound and its common variants are multifaceted. The primary Chemical Abstracts Service (CAS) number refers to the racemic mixture. However, enantiomerically pure forms and salt derivatives are frequently used in specialized applications, each with a unique identifier.

Table 1: Compound Identification

Identifier	Value	Source
IUPAC Name	1-Cyclobutylethanamine	[3][4]
CAS Number (Racemate)	60637-96-9	[3][4][5]
CAS Number ((R)-enantiomer)	778575-09-0	[6]
CAS Number ((S)-enantiomer)	1003-28-7	[7]
CAS Number (HCl Salt)	904733-73-9	[8]
Molecular Formula	C ₆ H ₁₃ N	[3][4]
Synonyms	1-Cyclobutyl-ethylamine, α-Methylcyclobutanemethanamine	[4][5]
EC Number	835-210-9	[4]

Physicochemical and Computed Properties

The physical and chemical properties of a compound dictate its behavior in both reactive and biological systems. The data below, derived from computational models, provides a robust profile for **1-Cyclobutylethan-1-amine**.[\[4\]](#)

Table 2: Physicochemical Data

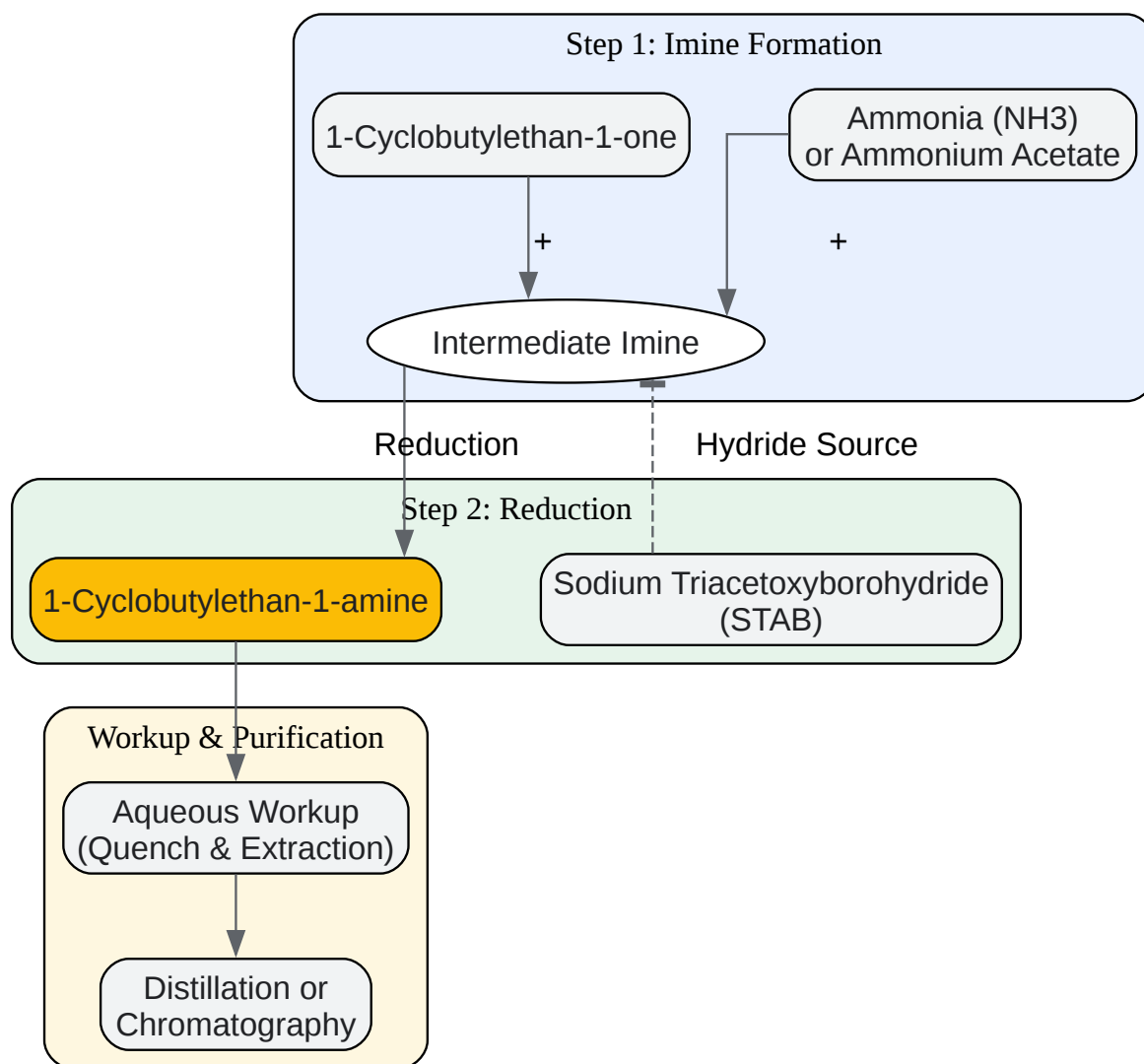
Property	Value	Source
Molecular Weight	99.17 g/mol	[4]
XLogP3-AA (LogP)	1	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	1	[4]
Rotatable Bond Count	1	[4]
Topological Polar Surface Area	26 Å ²	[4]
SMILES	CC(C1CCC1)N	[4]
InChIKey	GDGHPMLCHFTAIY-UHFFFAOYSA-N	[4]

Synthesis and Mechanistic Rationale

The most efficient and scalable synthesis of **1-Cyclobutylethan-1-amine** is achieved via the reductive amination of its corresponding ketone, 1-Cyclobutylethan-1-one (CAS: 3019-25-8).[9] This two-step, one-pot process is a cornerstone of amine synthesis due to its high efficiency, operational simplicity, and the use of readily available, stable reagents.

The causality behind this choice is clear: The reaction proceeds through a stable imine intermediate, which is then selectively reduced to the target amine. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent in this context. Unlike harsher reagents like lithium aluminum hydride, STAB is mild, tolerant of various functional groups, and does not readily reduce the starting ketone, thereby minimizing side reactions and simplifying purification.

Synthetic Workflow Diagram



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Caption: Reductive amination workflow for **1-Cyclobutylethan-1-amine** synthesis.

Experimental Protocol: Reductive Amination

This protocol is a representative method. Researchers must conduct their own risk assessment and optimization.

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer, add 1-Cyclobutylethan-1-one (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
- **Amine Source:** Add ammonium acetate (1.5 - 2.0 eq) as the ammonia source. The acetate salt also acts as a mild acid catalyst to promote imine formation.
- **Imine Formation:** Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress can be monitored by TLC or GC-MS.
- **Reduction:** Carefully add sodium triacetoxyborohydride (STAB) (1.2 - 1.5 eq) portion-wise to the mixture. An exotherm may be observed. Maintain the reaction temperature below 30°C.
- **Reaction Completion:** Allow the reaction to stir at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC or GC-MS.
- **Workup:** Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Analytical Characterization (Predicted)

While experimental spectra are not widely published, a robust prediction of the expected spectroscopic data can be made based on the molecule's structure and data from analogous compounds.^{[10][11][12]} This serves as a vital reference for confirming the identity and purity of synthesized material.

Predicted Spectroscopic Data

Table 3: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Integration
H-1 (CH)	2.5 - 2.9	Multiplet	1H
H-2 (CH ₃)	1.0 - 1.2	Doublet	3H
Cyclobutyl (CH)	1.9 - 2.2	Multiplet	1H
Cyclobutyl (CH ₂)	1.6 - 1.9	Multiplet	6H
Amine (NH ₂)	1.1 - 2.0	Broad Singlet	2H

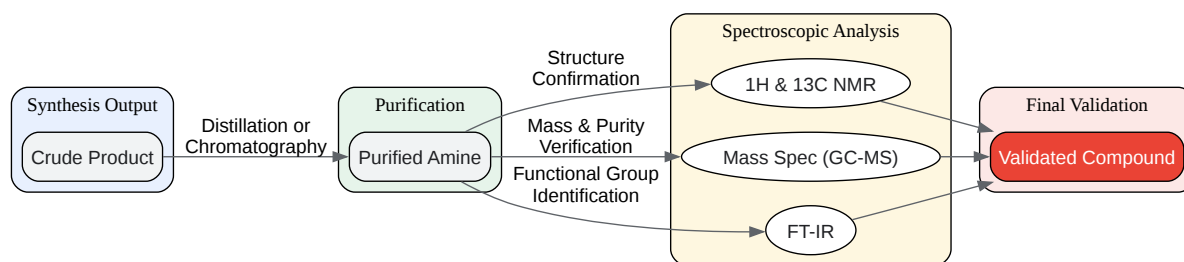
Table 4: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Carbon	Predicted Chemical Shift (δ , ppm)
C-1 (CH-N)	50 - 58
C-2 (CH ₃)	22 - 26
Cyclobutyl (CH)	42 - 48
Cyclobutyl (CH ₂)	28 - 35
Cyclobutyl (CH ₂)	17 - 22

Mass Spectrometry (Electron Ionization - EI): The primary fragmentation pathway is expected to be the alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of a methyl radical (CH₃•) to yield a highly stable iminium cation.

- Molecular Ion (M⁺): m/z = 99
- Base Peak (M-15): m/z = 84 (Loss of •CH₃)

Analytical Workflow Diagram



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Caption: Standard analytical workflow for compound validation.

Applications in Research and Drug Development

1-Cyclobutylethan-1-amine is a strategic building block for introducing the valuable cyclobutane moiety into drug candidates.^[1] The hydrochloride salt is specifically noted as a component for creating "Protein Degradable Building Blocks," highlighting its use in advanced therapeutic modalities like PROTACs (Proteolysis-Targeting Chimeras).^[8]

Key Application Areas:

- **Scaffold Decoration:** The primary amine serves as a versatile chemical handle for amide couplings, reductive aminations, and other C-N bond-forming reactions to build molecular complexity.
- **Medicinal Chemistry:** The cyclobutane group acts as a bioisostere for larger or more flexible groups, often improving metabolic stability and modulating lipophilicity.^{[1][2]}
- **Fragment-Based Drug Discovery (FBDD):** As a low molecular weight fragment, it can be used in screening campaigns to identify initial binding interactions with biological targets.

Safety, Handling, and Storage

As a primary amine, **1-Cyclobutylethan-1-amine** requires careful handling. The GHS hazard classifications from PubChem indicate it is a flammable liquid and vapor that causes severe skin burns, eye damage, and may cause respiratory irritation.[4]

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[13][14]
- Handling: Use only in a well-ventilated area or a chemical fume hood.[13] Keep away from heat, sparks, and open flames.[14] Ground all equipment to prevent static discharge.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[13]
- First Aid:
 - Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[13]
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13]
 - Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[13]
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [13]

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References

- 1. Cyclobutanes in Small-Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-cyclobutylethan-1-amine 97% | CAS: 60637-96-9 | AChemBlock [achemblock.com]
- 4. 1-Cyclobutylethan-1-amine | C₆H₁₃N | CID 21274620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-cyclobutylethan-1-amine - CAS:60637-96-9 - Sunway Pharm Ltd [3wpharm.com]
- 6. cas 778575-09-0|| where to buy (R)-1-cyclobutylethan-1-amine [english.chemenu.com]
- 7. parchem.com [parchem.com]
- 8. calpaclab.com [calpaclab.com]
- 9. 1-Cyclobutylethan-1-one | C₆H₁₀O | CID 76398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 1-Heptanamine [webbook.nist.gov]
- 13. aksci.com [aksci.com]
- 14. fishersci.com [fishersci.com]
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